8-(Benzyloxy)-7-fluoro-5-iodoquinoline
Description
General Overview of Quinoline (B57606) Core Significance in Organic Synthesis
The quinoline core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic synthesis. Its prevalence stems from its versatile reactivity, allowing for a wide range of chemical transformations. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity and making it a valuable building block for complex molecular architectures. acs.org Quinolines and their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic and optical properties. wikipedia.org
The synthetic accessibility of the quinoline ring system through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, further enhances its utility. nih.gov These classical methods, along with modern catalytic approaches, provide chemists with a robust toolbox for constructing substituted quinoline frameworks. mdpi.com
Importance of Specific Substitution Patterns on Quinoline Reactivity and Synthetic Utility
The chemical behavior of the quinoline scaffold is profoundly influenced by the nature and position of its substituents. acs.orgresearchgate.net The introduction of functional groups onto the quinoline ring can modulate its electronic properties, steric environment, and, consequently, its reactivity in various chemical reactions. nih.gov For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can facilitate nucleophilic substitution reactions. acs.orgmdpi.com
The strategic placement of substituents is crucial for directing the regioselectivity of subsequent reactions. rsc.org For example, functionalization at the C2 and C4 positions of the pyridine ring is common due to the influence of the nitrogen atom, while modifications on the benzene ring can be directed by existing substituents. nih.gov This ability to fine-tune the reactivity and properties of quinoline derivatives through specific substitution patterns is a key driver of their widespread use in the development of functional molecules. researchgate.net
Contextualization of Halogenated and Ether-Substituted Quinoline Scaffolds in Modern Chemical Synthesis
Among the vast array of substituted quinolines, those bearing halogen and ether functionalities are of particular importance in contemporary chemical synthesis. Halogenated quinolines serve as versatile intermediates, with the halogen atoms acting as handles for further molecular elaboration through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov The introduction of halogens can also significantly impact the biological activity of quinoline-based compounds. researchgate.net
Ether-substituted quinolines, particularly those with an alkoxy group at the C8 position like 8-hydroxyquinoline (B1678124) derivatives, are renowned for their chelating properties. scispace.com The presence of an oxygen atom adjacent to the nitrogen-containing ring allows for the formation of stable complexes with various metal ions, leading to applications in analytical chemistry, materials science, and medicinal chemistry. scispace.comnih.gov The combination of halogen and ether substituents on a quinoline scaffold, as seen in 8-(Benzyloxy)-7-fluoro-5-iodoquinoline (B6273646), creates a multifunctional platform for the development of complex and highly functionalized molecules.
Detailed Research Findings on Substituted Quinolines
The specific compound, this compound, represents a highly functionalized quinoline scaffold. While direct research on this exact molecule is not extensively documented in publicly available literature, its chemical characteristics and synthetic potential can be inferred from the extensive body of research on related substituted quinolines.
The presence of three distinct substituents on the benzene portion of the quinoline core suggests a multi-step synthesis. The benzyloxy group at the C8 position is typically introduced via Williamson ether synthesis on an 8-hydroxyquinoline precursor. scispace.com The fluorine and iodine atoms at the C7 and C5 positions, respectively, are likely installed through electrophilic halogenation reactions. The directing effects of the existing substituents would play a crucial role in achieving the desired regioselectivity.
The table below summarizes the key functional groups and their anticipated impact on the properties and reactivity of the parent quinoline scaffold.
| Substituent | Position | Class | Anticipated Effects on Reactivity and Utility |
| Benzyloxy | C8 | Ether | - Acts as a protecting group for the 8-hydroxyl functionality. - Can influence the steric accessibility of the C7 position. - May participate in metal chelation, though to a lesser extent than a free hydroxyl group. |
| Fluoro | C7 | Halogen | - Strong electron-withdrawing group, influencing the electronic properties of the ring. - Can modulate the acidity of the neighboring C-H bonds. - Can serve as a site for nucleophilic aromatic substitution under specific conditions. |
| Iodo | C5 | Halogen | - The most reactive halogen for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a key site for molecular elaboration. - Can influence the lipophilicity and pharmacokinetic properties of the molecule. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11FINO |
|---|---|
Molecular Weight |
379.17 g/mol |
IUPAC Name |
7-fluoro-5-iodo-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H11FINO/c17-13-9-14(18)12-7-4-8-19-15(12)16(13)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
WTLPENMKTTUFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2F)I)C=CC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Benzyloxy 7 Fluoro 5 Iodoquinoline and Analogues
Strategic Quinoline (B57606) Core Formation and Functionalization
The assembly of the quinoline ring system is a foundational step in the synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline (B6273646). The choice of reaction is often dictated by the desired substitution pattern, with classical methods providing a robust framework for constructing this bicyclic heterocycle.
Mechanistic Investigations of Cyclization Reactions for Quinoline Skeleton Assembly
The formation of the quinoline skeleton can be achieved through several established name reactions, each with a distinct mechanism that influences its suitability for synthesizing polysubstituted analogues.
Skraup and Doebner-von Miller Reactions: The Skraup synthesis and the related Doebner-von Miller reaction are cornerstone methods for quinoline synthesis. The Skraup reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.org The mechanism initiates with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. pharmaguideline.comgoogle.com The aniline then undergoes a conjugate (Michael) addition to acrolein. pharmaguideline.comnih.gov Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline (B8789712) intermediate, which is then oxidized to the aromatic quinoline. google.com The Doebner-von Miller reaction is more versatile, employing α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol (B89426) condensation of saturated aldehydes or ketones. wikipedia.org A proposed fragmentation-recombination mechanism, based on isotopic labeling studies, suggests that the initial adduct of the aniline and the α,β-unsaturated carbonyl compound can fragment into an imine and a ketone, which then recombine to form the final quinoline product. nih.govacs.org These reactions are generally effective for anilines bearing electron-donating groups, but their harsh, strongly acidic conditions can be incompatible with sensitive functional groups.
Friedländer Synthesis: The Friedländer synthesis offers a milder and often more direct route to substituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or aldehyde). eurekaselect.comjk-sci.com The reaction can be catalyzed by either acid or base. Two primary mechanistic pathways are proposed: one begins with an aldol condensation between the two carbonyl partners, followed by cyclization via imine formation; the alternative pathway starts with the formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the quinoline. wikipedia.org The Friedländer synthesis is particularly advantageous for preparing poly-substituted quinolines due to its high regioselectivity, which is dictated by the structures of the starting materials. researchgate.net
Table 1: Comparison of Major Quinoline Synthesis Reactions
| Reaction Name | Key Reactants | Catalyst/Conditions | Mechanistic Hallmark |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄) | Dehydration of glycerol to acrolein, Michael addition, oxidative aromatization. wikipedia.orgpharmaguideline.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted) | Conjugate addition followed by cyclization and oxidation; potential fragmentation-recombination. wikipedia.orgsynarchive.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | Condensation followed by cyclodehydration; high regioselectivity. eurekaselect.comwikipedia.orgorganic-chemistry.org |
Synthetic Routes to Precursor Halogenated Anilines and Their Role in Quinoline Ring Closure
A highly effective strategy for synthesizing complex quinolines like this compound involves starting with a pre-functionalized aniline precursor. This "building block" approach avoids the often-challenging regioselectivity issues associated with late-stage halogenation of the quinoline core. For the target compound, a key intermediate would be an aniline containing both a fluorine atom and a hydroxyl group at the appropriate positions to form the desired 7-fluoro-8-hydroxyquinoline core.
A plausible precursor is 2-amino-3-fluorophenol . guidechem.comchem960.comscbt.com This compound contains the necessary arrangement of substituents—an amino group, a fluorine atom, and a hydroxyl group—that can be elaborated into the final quinoline ring. By using this aniline in a reaction like the Skraup or Doebner-von Miller synthesis, the quinoline ring is constructed with the fluorine and hydroxyl groups already in the correct 7- and 8-positions, respectively. This strategy circumvents the need for direct, and often unselective, fluorination of the quinoline ring system.
Regioselective Introduction of Specific Substituents
Once the 7-fluoro-8-hydroxyquinoline core is assembled, the remaining substituents—the 5-iodo and 8-benzyloxy groups—are introduced through regioselective reactions.
Controlled Fluorination Techniques for the 7-Position of the Quinoline Core
Direct electrophilic fluorination of an existing quinoline ring to selectively install a fluorine atom at the 7-position is synthetically challenging and typically results in a mixture of isomers. A more reliable method is to incorporate the fluorine atom into the starting aniline precursor, as described in section 2.1.2. For instance, the synthesis of 5-fluoro-8-hydroxyquinoline has been successfully achieved by constructing the quinoline ring from a p-fluoroanisole derivative. acs.org This precursor-based approach ensures that the fluorine atom is unambiguously placed at the desired position on the carbocyclic ring of the quinoline.
Selective Iodination Methodologies at the 5-Position (e.g., N-Iodosuccinimide, Iodine Monochloride)
The iodination step takes advantage of powerful directing group effects within the 7-fluoro-8-hydroxyquinoline intermediate. The hydroxyl group at the 8-position is a strongly activating, ortho, para-director for electrophilic aromatic substitution. With the 7-position already occupied by fluorine, the hydroxyl group strongly directs incoming electrophiles to the 5-position (ortho).
This high degree of regioselectivity allows for the efficient introduction of iodine at C5. The iodination of 8-hydroxyquinoline (B1678124) itself is known to proceed readily with molecular iodine, likely through a mechanism involving the reaction of I₂ with the anionic oxinate form. rsc.org Studies have shown that the direct iodination of substituted 8-hydroxyquinolines, such as 5-fluoro-8-hydroxyquinoline, selectively yields the 7-iodo product. acs.org By analogy, the iodination of 7-fluoro-8-hydroxyquinoline is expected to proceed with high selectivity at the 5-position. Common and effective electrophilic iodinating agents for this transformation include:
Iodine (I₂) in the presence of a base (e.g., NaOH or NH₄OH)
N-Iodosuccinimide (NIS)
Iodine Monochloride (ICl)
While radical-based methods for quinoline iodination have been developed, they often favor the C3 position and are thus less suitable for this specific transformation. rsc.orgresearchgate.netrsc.orgacs.org The electrophilic substitution pathway, guided by the 8-hydroxyl group, provides a reliable route to the desired 5-iodo-substituted product.
Modern Coupling and Functionalization Reactions
Recent advancements in organometallic catalysis have revolutionized the synthesis of complex molecules, providing efficient and selective methods for bond formation. For a substrate like this compound, these modern techniques are particularly valuable for modifying the quinoline core.
Palladium-Catalyzed Cross-Coupling Reactions Applied to Iodoquinoline Substrates
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. researchgate.netwikipedia.org The carbon-iodine bond at the 5-position of the quinoline ring is an excellent handle for such transformations due to its reactivity in oxidative addition to a palladium(0) catalyst, which is the initial step in many of these catalytic cycles. nobelprize.org
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a premier method for creating biaryl structures. For 5-iodoquinoline (B175257) derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-5 position. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their esters. nih.gov
While direct studies on this compound are not prevalent, extensive research on related 5-iodo- and 5-bromo-8-hydroxyquinoline systems demonstrates the feasibility of this approach. For the reaction to proceed, the hydroxyl group at the C-8 position typically requires protection, for which the existing benzyloxy group in the target compound already serves this purpose. scispace.com The reaction of a 5-iodo-8-(benzyloxy)quinoline with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable base (e.g., Na₂CO₃) would yield the corresponding 5-aryl derivative. nih.gov The choice of ligand is crucial for achieving high yields and can be tuned based on the electronic nature of the coupling partners.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Iodoquinoline Analogues
| Entry | Iodoquinoline Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 5,7-Dibromo-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | High |
| 2 | 5-Iodo-2'-deoxycytidine | 3-Methoxyphenyl boronic acid | SerrKap | - | H₂O/EtOH | 90 |
| 3 | 7-Bromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | High |
This table is generated based on data from analogous systems to illustrate typical reaction conditions and outcomes. nih.govresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking amines with aryl halides. wikipedia.orglibretexts.org This reaction has become a vital tool in pharmaceutical synthesis due to the prevalence of arylamines in drug molecules. rug.nl Applying this methodology to this compound would enable the synthesis of a diverse library of 5-aminoquinoline (B19350) derivatives.
The reaction involves the coupling of the iodoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand is critical, with sterically hindered phosphine (B1218219) ligands like Johnphos or XPhos often providing superior results for challenging substrates. ias.ac.in Research on the amination of 5-bromo-8-benzyloxyquinoline has shown that various secondary anilines can be successfully coupled using palladium acetate (B1210297) and electron-rich phosphine ligands, demonstrating the viability of this approach for the iodo-analogue. ias.ac.in
Table 2: Buchwald-Hartwig Amination on a Quinoline Substrate Analogue
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Diphenylamine | Pd(OAc)₂ | Johnphos | NaOtBu | Toluene | 95 |
| 2 | N-methylaniline | Pd(OAc)₂ | Johnphos | NaOtBu | Toluene | 90 |
| 3 | 4-phenyl-piperazine | Pd(OAc)₂ | Johnphos | NaOtBu | Toluene | 85 |
Data is based on the coupling of 5-bromo-8-benzyloxyquinoline with various anilines. ias.ac.in
Palladium-catalyzed aminocarbonylation is a powerful technique for introducing an amide functional group onto an aromatic ring. nih.gov This reaction involves the coupling of an aryl halide with an amine and carbon monoxide, providing a direct route to carboxamides. researchgate.net For this compound, this would yield 5-carboxamidoquinoline derivatives, which are valuable scaffolds in medicinal chemistry.
Studies on the aminocarbonylation of other iodoquinolines, such as 6-iodoquinoline (B82116) and 1-iodoisoquinoline, have shown that the reaction conditions can be tuned to selectively produce either carboxamides (single CO insertion) or α-ketoamides (double CO insertion). nih.govmdpi.com The choice of ligand is again critical, with monodentate ligands like triphenylphosphine (B44618) often favoring double carbonylation at higher pressures, while bidentate ligands like Xantphos can promote selective single carbonylation, even at atmospheric pressure. nih.gov Research on 5,7-diiodo-8-benzyloxyquinoline has demonstrated that selective aminocarbonylation at the more reactive C-5 position is achievable. researchgate.net
Table 3: Selective Aminocarbonylation of a Diiodoquinoline Analogue
| Entry | Amine | Catalyst/Ligand | CO Pressure | Product |
| 1 | Various primary/secondary amines | Pd(0)/in situ | 80 bar | 5-Carboxamido-7-iodo-8-benzyloxyquinoline |
| 2 | tert-Butylamine | Pd(0)/in situ | 80 bar | 5,7-bis(N-tert-butyl-glyoxylamido)-8-hydroxyquinoline |
This table is based on findings from the selective aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline. researchgate.net
Transition Metal-Catalyzed Fluoroalkylation and Fluoroenolate Arylation Methods
The introduction of fluorinated groups into organic molecules can significantly alter their physical and biological properties. Transition metal-catalyzed methods for fluoroalkylation have become increasingly important. digitellinc.com For the quinoline core, direct perfluoroalkylation at the C-5 position has been achieved on quinoline amides through a transition-metal-free radical cross-coupling process. rsc.orgspacefrontiers.org While this specific method may not be directly applicable to the iodo-substituted substrate, it highlights the ongoing development of novel fluorination strategies.
More relevant to the iodoquinoline scaffold would be cross-coupling reactions with fluoroalkyl nucleophiles or electrophiles. Additionally, oxidative C-H fluoroalkoxylation has been reported for quinoxalinones under transition-metal-free conditions, suggesting that innovative C-O bond formations with fluorinated alcohols are an area of active research. hznu.edu.cnnih.gov
Exploration of Other Catalytic Approaches for C-X and C-C Bond Formation on the Quinoline Ring
Beyond the well-established palladium-catalyzed reactions, a variety of other catalytic systems are available for functionalizing the quinoline ring. C-H activation has emerged as a powerful strategy for introducing new bonds without the need for pre-functionalized starting materials. nih.govrsc.org While the iodo-substituent on the target molecule makes cross-coupling the more direct approach for C-5 functionalization, C-H activation could be explored for modifying other positions on the quinoline or benzyloxy rings. For instance, Rh(III)-catalyzed C(7)–H alkylation has been reported for other quinoline systems. researchgate.net
Furthermore, iron-catalyzed cross-coupling reactions are gaining traction as a more sustainable and economical alternative to palladium catalysis for certain C-C bond formations. organic-chemistry.org The development of catalysts based on more abundant and less toxic metals is a significant trend in modern synthetic chemistry.
Process Intensification and Green Chemistry Approaches in Synthesis
Recent advancements in chemical synthesis have increasingly focused on the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. Process intensification, which involves developing smaller, cleaner, and more energy-efficient manufacturing processes, is a key aspect of this endeavor. For the synthesis of this compound and its analogues, several strategies are being explored to align with these principles.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. eurekaselect.combenthamdirect.com This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. nih.gov The application of microwave irradiation can significantly reduce reaction times, from hours to minutes, making it an attractive method for high-throughput synthesis and library generation. nih.gov
For the synthesis of quinoline derivatives, microwave assistance has been successfully employed in various classical reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govpharmaguideline.com For instance, a one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore was efficiently carried out under microwave irradiation. acs.org This approach highlights the potential for rapid access to complex quinoline-based scaffolds.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Quinoline Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Skraup Synthesis | Several hours | 10-20 minutes | Significant | nih.gov |
| Friedländer Synthesis | 8-12 hours | 5-15 minutes | Moderate to High | ingentaconnect.com |
| Multicomponent Reactions | 12-24 hours | 8-20 minutes | High | acs.org |
| SNAr Reaction | 6-10 hours | 10 minutes | High | nih.gov |
This table is illustrative and based on general findings for quinoline derivatives, not specific to this compound.
The transition from a laboratory-scale synthesis to an industrially feasible process presents numerous challenges, including cost-effectiveness, safety, and environmental impact. For a complex molecule like this compound, developing a scalable synthetic route requires careful consideration of each reaction step. Key factors include the availability and cost of starting materials, the use of hazardous reagents, and the efficiency of each transformation.
A critical aspect of scalable synthesis is the optimization of reaction conditions to maximize throughput and minimize waste. This often involves moving away from stoichiometric reagents towards catalytic processes. For instance, the use of transition-metal catalysts can enable reactions to proceed under milder conditions and with greater efficiency. researchgate.net Furthermore, the development of continuous flow processes, where reactants are continuously fed into a reactor and products are continuously removed, can offer significant advantages in terms of safety, consistency, and scalability over traditional batch processes.
For the industrial production of quinoline derivatives, established methods like the Skraup synthesis, while historically significant, often involve harsh conditions and the use of strong acids and oxidizing agents, making them less desirable from a green chemistry perspective. uop.edu.pk Modern approaches focus on catalytic and multicomponent reactions that offer higher atom economy and milder reaction conditions. The development of a practical synthetic sequence for this compound would likely involve a convergent strategy, where different fragments of the molecule are synthesized separately and then combined in the final steps.
Several one-pot methodologies have been developed for the synthesis of functionalized quinolines. ingentaconnect.com For example, a metal-free, one-pot synthesis of diverse functionalized quinolines has been reported, which proceeds through a multisegment cascade involving oxonium ion formation and C-C and C-N bond formation. iitb.ac.in Another approach involves the use of graphene oxide as a carbocatalyst in the Friedländer synthesis of functionalized quinolines, offering advantages such as high yields, short reaction times, and catalyst recyclability. ingentaconnect.comresearchgate.net
In the context of this compound, a chemoselective and one-pot strategy could involve the careful orchestration of halogenation, fluorination, and etherification steps. For instance, a selective iodination at the C5 position could be followed by a nucleophilic aromatic substitution to introduce the fluoro group at C7, and finally, the formation of the benzyloxy ether at C8. The development of such a streamlined process would be highly desirable for the efficient synthesis of this compound and its analogues. The use of orthogonal protecting groups and carefully chosen reaction conditions would be crucial to achieving the desired chemoselectivity.
Table 2: Key Chemoselective and One-Pot Strategies in Quinoline Synthesis
| Strategy | Key Features | Potential Application for Target Compound | Reference |
| Metal-Free Cascade Reaction | Environmentally friendly, high atom economy | Synthesis of the core quinoline scaffold | iitb.ac.in |
| Graphene Oxide Catalysis | Reusable catalyst, mild conditions | Friedländer annulation to form the quinoline ring | ingentaconnect.comresearchgate.net |
| Multi-component Reactions | Convergent synthesis, operational simplicity | Rapid assembly of the substituted quinoline core | lookchem.com |
| Electrophilic Cyclization | Mild conditions, good functional group tolerance | Introduction of the iodo group during cyclization | nih.gov |
Mechanistic Studies and Reaction Pathway Elucidation
Detailed Analysis of Electrophilic Substitution on the Quinoline (B57606) Ring System
Electrophilic aromatic substitution (SEAr) on the quinoline ring system predominantly occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. The nitrogen atom in the heterocyclic ring deactivates it towards electrophilic attack. In unsubstituted quinoline, electrophilic attack happens preferentially at the C5 and C8 positions due to the formation of the most stable carbocation intermediates.
In the case of 8-(benzyloxy)-7-fluoro-5-iodoquinoline (B6273646), the 8-benzyloxy group is a powerful activating group, donating electron density to the ring via resonance, and is ortho-, para-directing. This would strongly direct incoming electrophiles to positions 7 and 5. However, these positions are already substituted. The 7-fluoro and 5-iodo substituents are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directing.
The interplay of these effects makes further electrophilic substitution challenging. The activating effect of the benzyloxy group is counteracted by the deactivating halogens. Any potential electrophilic attack would likely be slow and require harsh reaction conditions. The most probable, albeit still difficult, position for a subsequent electrophilic substitution would be C6, which is ortho to the iodine at C5 and meta to the fluorine at C7 and the benzyloxy group at C8. Computational studies on substituted quinolines can provide insights into the electron density at each position, helping to predict the most likely site of electrophilic attack.
Table 1: Predicted Relative Reactivity of Positions on the Carbocyclic Ring of this compound towards Electrophilic Attack
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C5 | Occupied by Iodo (deactivating, ortho, para-director) | Very Low |
| C6 | Ortho to Iodo, Meta to Fluoro and Benzyloxy | Low to Moderate |
| C7 | Occupied by Fluoro (deactivating, ortho, para-director) | Very Low |
| C8 | Occupied by Benzyloxy (activating, ortho, para-director) | Very Low |
Nucleophilic Aromatic Substitution Pathways on Halogenated Quinoline Scaffolds
Nucleophilic aromatic substitution (SNAr) on halogenated quinolines is a feasible reaction pathway, particularly when the halogen is on the electron-deficient pyridine (B92270) ring. However, in this compound, both halogens are on the carbocyclic ring. The electron-withdrawing nature of the quinoline nitrogen can still activate these positions to nucleophilic attack, albeit to a lesser extent than positions on the pyridine ring.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the ability of the ring to stabilize the negative charge and the nature of the leaving group.
In this molecule, both fluorine and iodine can potentially act as leaving groups. In SNAr, the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, often making fluoro-substituted arenes more reactive than their chloro, bromo, or iodo counterparts, despite the high strength of the C-F bond. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the inductive withdrawal of the fluorine. The relative leaving group ability in SNAr is often F > Cl > Br > I. Therefore, nucleophilic substitution at the C7 position, displacing the fluoride (B91410), is a plausible reaction pathway.
The bulky iodine atom at C5 is a good leaving group in terms of bond strength (C-I is weaker than C-F), but its lower electronegativity makes the C5 position less electrophilic compared to C7. The bulky benzyloxy group at the adjacent C8 position may also sterically hinder the approach of a nucleophile to the C7 position.
Table 2: Comparison of Factors Influencing Nucleophilic Aromatic Substitution at C5 and C7
| Factor | C7-Fluoro | C5-Iodo |
| Electronic Activation | High (due to F electronegativity) | Moderate |
| Leaving Group Ability | Good (in SNAr) | Good (weak C-I bond) |
| Steric Hindrance | Moderate (from 8-benzyloxy) | Moderate (from adjacent substituents) |
| Predicted Reactivity | Higher | Lower |
Investigation of Concerted and Stepwise Mechanisms in Halogen Eliminations and Additions
Halogen Addition: Addition of halogens across the double bonds of the quinoline ring is not a typical reaction under standard conditions, as it would lead to the loss of aromaticity. However, under forcing conditions (e.g., high temperature, UV irradiation), radical addition mechanisms could be envisioned. More relevant is the further halogenation of the ring via electrophilic substitution, as discussed in section 3.1.
Halogen Elimination: Elimination reactions involving the fluoro and iodo substituents would likely require the presence of a strong base and would proceed via an elimination-addition mechanism involving a hetaryne intermediate. For example, treatment with a very strong base like sodium amide could potentially lead to the formation of a 5,6- or 6,7-quinolyne intermediate, followed by the addition of a nucleophile. The regioselectivity of the nucleophilic addition to the aryne would be influenced by the electronic effects of the remaining substituents.
Recent research has also highlighted the possibility of concerted nucleophilic aromatic substitution (cSNAr) mechanisms, which proceed without the formation of a stable Meisenheimer intermediate. In a cSNAr pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. While the stepwise mechanism is more common for activated systems, the possibility of a concerted pathway, particularly for less activated systems, should be considered. Computational studies would be instrumental in distinguishing between a stepwise and a concerted mechanism for nucleophilic substitution on this specific molecule.
Role of Steric and Electronic Effects of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions involving this compound are a direct consequence of the interplay between the steric and electronic properties of its substituents.
Electronic Effects:
8-Benzyloxy group: This group is strongly activating due to the +R (resonance) effect of the oxygen atom, which donates electron density to the ring. It also has a -I (inductive) effect, but the resonance effect is dominant. This makes the ring more susceptible to electrophilic attack but deactivates it for nucleophilic attack.
7-Fluoro group: Fluorine is the most electronegative element, exerting a strong -I effect that deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. It has a weak +R effect, which is generally outweighed by its inductive effect.
5-Iodo group: Iodine is less electronegative than fluorine but still exerts a deactivating -I effect. Its +R effect is weaker than that of fluorine.
The combination of a strong activating group and two deactivating groups on the same ring leads to a complex reactivity profile. For electrophilic substitution, the activating benzyloxy group's influence is largely negated by the deactivating halogens. For nucleophilic substitution, the deactivating effect of the benzyloxy group is counteracted by the activating effect of the halogens.
Steric Effects:
The 8-benzyloxy group is sterically bulky, which can hinder the approach of reagents to the adjacent C7 position. This could slow down the rate of nucleophilic substitution at C7 and also influence the regioselectivity of any potential electrophilic attack on the ring.
The 5-iodo group is also relatively large, which can create steric hindrance at the neighboring C6 position.
The steric hindrance from the benzyloxy group at C8 could potentially make the C7 position less accessible to nucleophiles compared to a similar system without a bulky adjacent group. This steric factor could potentially favor nucleophilic attack at the C5 position, despite the less favorable electronic activation compared to C7.
Table 3: Summary of Steric and Electronic Effects of Substituents
| Substituent | Electronic Effect | Steric Effect | Impact on Electrophilic Substitution | Impact on Nucleophilic Substitution |
| 8-Benzyloxy | +R > -I (Activating) | High | Directs ortho, para (to C7, C5) | Deactivates |
| 7-Fluoro | -I > +R (Deactivating) | Low | Directs ortho, para (to C6, C8) | Activates |
| 5-Iodo | -I > +R (Deactivating) | Moderate | Directs ortho, para (to C6) | Activates |
Reactivity Profiles and Transformational Chemistry
Reactivity of Halogen Substituents
The presence of two different halogen atoms on the quinoline (B57606) ring, iodine and fluorine, opens up avenues for selective and differential reactivity, particularly in the realm of metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
The carbon-iodine bond at the 5-position is the most labile of the C-X bonds in the molecule and serves as a primary site for chemical modification. The high polarizability and relatively low bond strength of the C-I bond make it particularly susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium. This reactivity is the cornerstone for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The 5-iodo substituent is an excellent handle for popular cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at this position. For instance, in a reaction analogous to the Suzuki-Miyaura coupling, the iodo group can be readily displaced by aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form the corresponding 5-aryl or 5-vinyl derivatives. harvard.edunih.gov Similarly, Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a straightforward route to 5-alkynylquinolines. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org The Heck reaction, involving the coupling with alkenes, can also be envisioned at this position.
Research on the related compound, 5,7-diiodo-8-benzyloxyquinoline, has demonstrated the higher reactivity of the 5-iodo position over the 7-iodo position in palladium-catalyzed aminocarbonylation reactions. This preferential reactivity at the C-5 position is attributed to its more electron-deficient nature, which facilitates oxidative addition. This provides strong evidence that in 8-(benzyloxy)-7-fluoro-5-iodoquinoline (B6273646), the iodine at the 5-position will be the primary site of reaction in such transformations.
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 8-(Benzyloxy)-7-fluoro-5-(aryl/vinyl)quinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | 8-(Benzyloxy)-7-fluoro-5-(alkynyl)quinoline |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 8-(Benzyloxy)-7-fluoro-5-(alkenyl)quinoline |
Metalation: The iodo group can also facilitate metal-halogen exchange reactions. Treatment with organolithium reagents, such as n-butyllithium, at low temperatures is expected to generate the corresponding 5-lithioquinoline derivative. This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups at the 5-position. Similarly, the formation of a Grignard reagent by reacting with magnesium metal is another potential pathway for functionalization.
Oxidative Addition: As the initial step in many cross-coupling reactions, the oxidative addition of the C-I bond to a low-valent metal center is a key transformation. This process involves the insertion of the metal into the carbon-iodine bond, forming an organometallic species that can then undergo further reactions.
The fluorine atom at the 7-position is generally less reactive than the iodine atom in the context of palladium-catalyzed cross-coupling reactions. However, under specific conditions, it can participate in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net The success of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required to displace the fluoride (B91410) ion.
The high electronegativity of the fluorine atom also exerts a significant electronic influence on the quinoline ring. It acts as an electron-withdrawing group through the inductive effect, which can influence the regioselectivity of electrophilic and nucleophilic attack on the ring. This deactivating effect can make electrophilic substitution on the benzene (B151609) ring of the quinoline more challenging.
Transformations of the Benzyloxy Group
The benzyloxy group serves as a protecting group for the 8-hydroxyl functionality and can be selectively removed or transformed under various conditions.
The removal of the benzyl (B1604629) group to unveil the 8-hydroxyquinoline (B1678124) is a common and important transformation. Several methods can be employed for this deprotection:
Catalytic Hydrogenation: This is a widely used and often very effective method. The benzyloxy group can be cleaved by hydrogenation over a palladium on carbon (Pd/C) catalyst. This reaction proceeds under mild conditions and typically affords the corresponding 8-hydroxyquinoline in high yield. Care must be taken, however, as the quinoline ring itself can be reduced under more forcing hydrogenation conditions.
Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can be used to cleave the benzyl ether. nih.gov This method is generally effective but may not be suitable for substrates containing other acid-sensitive functional groups.
Lewis Acid-Mediated Deprotection: Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are powerful reagents for the cleavage of aryl ethers and can be used for the deprotection of the benzyloxy group. acsgcipr.org These reactions are often carried out at low temperatures.
| Deprotection Method | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | 7-Fluoro-5-iodoquinolin-8-ol |
| Acid-Catalyzed Cleavage | Strong acid (e.g., TFA, HBr/AcOH) | 7-Fluoro-5-iodoquinolin-8-ol |
| Lewis Acid-Mediated Deprotection | Lewis acid (e.g., BCl₃, BBr₃), solvent (e.g., CH₂Cl₂) | 7-Fluoro-5-iodoquinolin-8-ol |
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. nih.govbeilstein-journals.orgacs.orgmasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, can potentially oxidize the benzylic carbon. However, these harsh conditions may also affect other parts of the molecule. More selective oxidation methods might be employed to achieve specific transformations. For instance, enzymatic oxidation, as demonstrated by the action of cytochrome P450 on 7-benzyloxyquinoline, suggests that this position is accessible to oxidative modification.
Reactions of the Quinoline Heterocycle
The quinoline ring system itself possesses a characteristic reactivity pattern. The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more electron-rich and undergoes electrophilic substitution. rsc.orgnih.govnih.govquimicaorganica.org The substituents already present on this compound will significantly modulate this inherent reactivity.
Nucleophilic Substitution: The pyridine ring of the quinoline nucleus is electron-deficient and can be attacked by strong nucleophiles. quimicaorganica.orgrsc.org This typically occurs at the 2- and 4-positions. The presence of the electron-withdrawing fluorine and iodine atoms on the benzene ring will further decrease the electron density of the entire ring system, potentially increasing its susceptibility to nucleophilic attack.
Reductive Transformations of the Quinoline Ring (e.g., to tetrahydroquinoline derivatives)
The reduction of the quinoline ring to a 1,2,3,4-tetrahydroquinoline (B108954) derivative is a common transformation. This is typically achieved through catalytic hydrogenation, which involves the addition of hydrogen across the 1,2 and 3,4 double bonds of the pyridine segment of the quinoline system. For the specific case of this compound, several factors must be considered: the choice of catalyst, solvent, temperature, and pressure, all of which can influence the reaction's selectivity and yield.
A primary concern in the hydrogenation of this molecule is the potential for side reactions, such as dehalogenation (removal of the iodine and/or fluorine atoms) and debenzylation (cleavage of the benzyl ether). The C-I bond is particularly susceptible to hydrogenolysis. Therefore, reaction conditions must be carefully selected to favor the reduction of the quinoline ring while preserving the other functional groups.
Various catalytic systems have been developed for the selective hydrogenation of substituted quinolines. These include traditional noble metal catalysts like palladium, platinum, and rhodium, as well as more recently developed systems based on gold or cobalt. mdpi.comnih.govresearchgate.net Transfer hydrogenation, using hydrogen donors like formic acid or ammonia (B1221849) borane, presents another viable, often milder, alternative to using high-pressure hydrogen gas. organic-chemistry.orgrsc.org
The choice of catalyst can significantly impact the outcome. For instance, certain palladium catalysts are known to be effective for quinoline reduction but may also promote dehalogenation. atlanchimpharma.com In contrast, some gold-based catalysts have shown high chemoselectivity, leaving halogen substituents intact under mild conditions. mdpi.comnih.gov The acidic or basic additives can also play a crucial role in the reaction's success. For example, the addition of a base can sometimes suppress hydrodehalogenation side reactions.
The benzyloxy group is also prone to hydrogenolysis, particularly with palladium catalysts. atlanchimpharma.com The reaction conditions, such as the choice of solvent and the presence of acidic or basic additives, can be optimized to minimize this undesired cleavage. atlanchimpharma.com
Below is a table summarizing various catalytic systems that could be employed for the reduction of substituted quinolines and their general characteristics relevant to the transformation of this compound.
| Catalytic System | Typical Conditions | Advantages | Potential Challenges with this compound |
|---|---|---|---|
| Pd/C | H₂ (gas), various solvents (e.g., EtOH, EtOAc) | Highly active, widely available | Risk of deiodination and debenzylation |
| PtO₂ (Adams' catalyst) | H₂ (gas), acidic solvents (e.g., AcOH) | Effective for aromatic ring reduction | May also cause dehalogenation and debenzylation |
| Supported Au catalysts (e.g., Au/TiO₂) | H₂ (gas), mild conditions (e.g., 25-100 °C) | High chemoselectivity, tolerates halogens mdpi.comnih.gov | Catalyst preparation can be complex |
| Cobalt-based catalysts | Transfer hydrogenation (e.g., with H₃N·BH₃) | Uses earth-abundant metal, mild conditions researchgate.net | Substrate scope and functional group tolerance may vary |
| Iodine-catalyzed reduction | Hydroboranes (e.g., HBpin) as reductant | Metal-free, mild conditions rsc.org | Selectivity in the presence of an iodo-substituent needs to be considered |
Ring-Opening and Rearrangement Reactions (if applicable to highly substituted quinolines)
The quinoline ring is an aromatic system and, as such, is generally stable and resistant to ring-opening and rearrangement reactions under normal conditions. Such transformations typically require harsh conditions or specific activation of the ring system, for instance, through the formation of an N-oxide or via photochemical excitation.
For a highly substituted quinoline like this compound, the electronic effects of the substituents can influence the stability of the ring, but catastrophic bond cleavage is not a commonly observed reaction pathway. The electron-donating benzyloxy group and the electron-withdrawing halogen atoms modulate the electron density of the ring, which primarily affects its susceptibility to electrophilic or nucleophilic substitution rather than its structural integrity.
While there is a lack of specific literature detailing ring-opening or rearrangement reactions for this compound, some general principles can be considered. For example, certain N-acylated 1,2-dihydroquinolines have been shown to undergo rearrangement in the presence of organolithium compounds. rsc.org However, this involves a reduced, non-aromatic quinoline derivative.
Another related area of research involves the ring expansion of other heterocyclic systems, such as indoles, to form quinolines. beilstein-journals.orgnih.gov These reactions proceed through intermediates where the six-membered pyridine ring of the quinoline is constructed from a five-membered pyrrole (B145914) ring. This further underscores the thermodynamic stability of the quinoline scaffold, as it is often the product of such rearrangements rather than the reactant.
Rational Design and Derivatization Strategies for Quinoline Analogues
Systematic Exploration of Substituent Effects on Quinoline (B57606) Scaffold Reactivity
The reactivity of the quinoline scaffold is significantly influenced by the electronic properties and steric hindrance of its substituents. frontiersin.org The strategic placement of groups such as benzyloxy, fluoro, and iodo on the "8-(Benzyloxy)-7-fluoro-5-iodoquinoline" core dictates its chemical behavior in subsequent derivatization reactions.
The electron-donating nature of the benzyloxy group at the C8 position increases the electron density of the benzene (B151609) ring of the quinoline system, potentially activating it towards electrophilic substitution. Conversely, the fluoro group at C7, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. The iodo group at C5, while also electron-withdrawing, is a good leaving group, making this position susceptible to nucleophilic substitution or cross-coupling reactions.
A systematic exploration of these effects can be conducted by synthesizing a series of analogues where each substituent is varied, and the impact on a model reaction is quantified. For instance, the rate of a nucleophilic aromatic substitution at the C5 position could be measured for different substituents at the C7 and C8 positions.
Table 1: Hypothetical Relative Reaction Rates for Nucleophilic Aromatic Substitution at C5 of Quinoline Analogues
| C7 Substituent | C8 Substituent | Relative Rate Constant (k_rel) |
|---|---|---|
| -F | -OCH₂Ph | 1.00 |
| -Cl | -OCH₂Ph | 0.85 |
| -H | -OCH₂Ph | 0.60 |
| -F | -OH | 1.10 |
This table presents hypothetical data for illustrative purposes.
Design Principles for Regiochemical Control in Multi-Functionalized Quinoline Synthesis
The synthesis of multi-functionalized quinolines like "this compound" requires precise control over the regiochemistry of the reactions. Several classical and modern synthetic methods can be employed to achieve this. nih.gov
The Friedländer synthesis, for example, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The choice of the starting materials directly dictates the substitution pattern of the resulting quinoline. For "this compound," a potential precursor would be a suitably substituted 2-aminobenzaldehyde (B1207257) derivative. However, achieving the desired regiochemistry can be challenging when using unsymmetrical ketones. nih.gov
The Gould-Jacob reaction is another powerful tool, particularly for the synthesis of 4-hydroxyquinolines, which can be further functionalized. nih.gov This method involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by cyclization. nih.gov The regioselectivity is determined by the substitution pattern of the initial aniline.
Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, offer excellent regiochemical control for the introduction of substituents onto a pre-formed quinoline scaffold. mdpi.com For instance, the iodine atom at the C5 position of "this compound" serves as a handle for introducing a wide variety of functional groups with high precision.
Synthesis of Libraries of Analogues for Structure-Reactivity Relationship Studies
To conduct comprehensive structure-reactivity relationship studies, the synthesis of a library of analogues based on the "this compound" scaffold is essential. This library would systematically explore the chemical space around the core molecule by varying the substituents at key positions.
A combinatorial approach can be employed, starting with a common intermediate that can be diversified in the final steps. For example, the iodo group at C5 can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce different aryl, heteroaryl, or alkyl groups. Similarly, the benzyloxy group at C8 could be deprotected to reveal a hydroxyl group, which can then be derivatized to a range of ethers or esters.
Table 2: Representative Library of "this compound" Analogues for Structure-Reactivity Studies
| Compound ID | C5 Substituent | C7 Substituent | C8 Substituent | Synthetic Method for C5 Modification |
|---|---|---|---|---|
| Parent | -I | -F | -OCH₂Ph | - |
| A-1 | -Ph | -F | -OCH₂Ph | Suzuki Coupling |
| A-2 | -Thienyl | -F | -OCH₂Ph | Stille Coupling |
| A-3 | -N(Me)₂ | -F | -OCH₂Ph | Buchwald-Hartwig Amination |
| B-1 | -I | -F | -OH | Deprotection |
| B-2 | -I | -F | -OCH₃ | Williamson Ether Synthesis |
| C-1 | -Ph | -F | -OH | Suzuki Coupling then Deprotection |
This table presents a hypothetical library of compounds for illustrative purposes.
This systematic approach allows for the generation of a diverse set of molecules, enabling detailed studies into how subtle structural modifications influence the chemical properties and reactivity of the quinoline scaffold.
Theoretical and Computational Chemistry Applications
Electronic Structure Calculations for 8-(Benzyloxy)-7-fluoro-5-iodoquinoline (B6273646)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Using methods like Density Functional Theory (DFT), it is possible to compute a wide range of electronic descriptors that dictate the molecule's stability, color, and electrical properties. acs.orgacs.org
The most critical aspects of these calculations are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more polarizable and reactive. chemrxiv.org
For this compound, the distribution of these orbitals is heavily influenced by its substituents. The electron-rich benzyloxy group and the electron-withdrawing halogen atoms (fluorine and iodine) create a complex electronic landscape across the quinoline (B57606) scaffold.
Another key output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org This map is invaluable for predicting how the molecule will interact with other reagents or biological targets. In this quinoline derivative, negative potential would be expected around the nitrogen and oxygen atoms, while positive potential would be located on the hydrogen atoms.
Furthermore, time-dependent DFT (TD-DFT) calculations can predict the molecule's electronic absorption spectra (UV-Vis), providing theoretical insight into its photophysical properties, such as its color and how it interacts with light. rsc.orgresearchgate.net
Table 1: Calculated Electronic Properties of this compound This interactive table presents typical data obtained from DFT calculations for illustrative purposes, based on studies of analogous quinoline derivatives.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. chemrxiv.org |
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods are exceptionally powerful tools for investigating the detailed pathways of chemical reactions. nih.gov They allow chemists to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov A transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.
For a molecule like this compound, these studies can be applied to understand its synthesis or its potential metabolic degradation pathways. For instance, in a synthetic reaction such as a nucleophilic aromatic substitution at the C5-iodo position, computational modeling could:
Identify the most favorable pathway.
Calculate the activation energy barrier.
Explain the regioselectivity of the reaction.
Visualize the geometry of the transition state structure.
These calculations provide a step-by-step "movie" of the bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental means alone. nih.gov This understanding is crucial for optimizing reaction conditions to improve yields and minimize byproducts.
Conformational Analysis and Intramolecular Interactions within the Substituted Quinoline System
Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the energy of each resulting structure. This generates a potential energy surface that reveals the stable low-energy conformers (local minima) and the energy barriers to interconversion between them.
Within this compound, several intramolecular interactions can influence conformational preference:
Steric Hindrance: The bulky iodine atom at the 5-position and the benzyl (B1604629) group at the 8-position can sterically clash, favoring conformations that minimize this repulsion.
Weak Hydrogen Bonds: A weak C-H···F or C-H···N interaction could stabilize certain orientations of the benzyloxy group relative to the quinoline ring.
Dipole-Dipole Interactions: The polar C-F and C-I bonds will interact with the C-O-C ether linkage, influencing the preferred conformation.
Natural Bond Orbital (NBO) analysis can also be performed to investigate hyperconjugative interactions, which involve electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital, further stabilizing certain conformations.
Table 2: Relative Energies of Hypothetical Conformers This interactive table illustrates how computational chemistry can rank the stability of different spatial arrangements of the benzyloxy group.
| Conformer | Dihedral Angle (C7-C8-O-CH₂) | Relative Energy (kcal/mol) | Population at 298 K |
|---|---|---|---|
| A (Global Minimum) | 0° | 0.00 | 75% |
| B | 90° | 1.50 | 15% |
Prediction of Reactivity and Selectivity using Density Functional Theory (DFT)
Beyond identifying static charge distributions, DFT can be used to calculate a suite of "reactivity descriptors" that predict how and where a molecule will react. rsc.org These descriptors are based on how the electron density changes when an electron is added or removed.
Global reactivity descriptors provide a general sense of the molecule's reactivity:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder." rsc.org
Chemical Softness (S): The reciprocal of hardness; "softer" molecules are more reactive. rsc.org
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. rsc.org
Local reactivity descriptors pinpoint the most reactive sites within the molecule:
Fukui Functions: These functions indicate which atoms are most susceptible to nucleophilic attack, electrophilic attack, or radical attack. By analyzing the Fukui functions for this compound, one could predict, for example, whether an incoming electrophile would prefer to attack the quinoline nitrogen or a carbon atom on the benzene (B151609) ring.
Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map provides a direct visual guide to reactive sites, with the most negative potential regions being susceptible to electrophilic attack and the most positive regions being prone to nucleophilic attack. nih.gov
These predictive tools are invaluable for designing new synthetic routes or for understanding the molecule's potential interactions in a biological system, guiding chemists to modify the structure to enhance desired reactivity or suppress unwanted side reactions.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For 8-(benzyloxy)-7-fluoro-5-iodoquinoline (B6273646), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton, carbon, and fluorine signals.
Expected ¹H NMR Analysis: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) core, the benzyloxy group, and the methylene (B1212753) bridge. The protons on the quinoline ring system would exhibit characteristic chemical shifts and coupling constants, influenced by the electron-withdrawing effects of the iodine and fluorine atoms and the electron-donating nature of the benzyloxy group. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet, while the methylene protons of the benzyloxy group would present as a singlet.
Expected ¹³C NMR Analysis: The ¹³C NMR spectrum would provide crucial information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbons in the quinoline ring would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the iodine (C5) would likely appear at a lower field, while the carbon attached to the fluorine (C7) would exhibit a characteristic large one-bond C-F coupling constant.
Expected ¹⁹F NMR Analysis: ¹⁹F NMR is a highly sensitive technique that would provide a definitive signal for the fluorine atom at the 7-position of the quinoline ring. The chemical shift of the fluorine signal would be indicative of its electronic environment.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule, helping to establish the connectivity of the protons on the quinoline and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular structure, including the connection of the benzyloxy group to the quinoline core.
While specific spectral data for this compound is not available, the table below outlines the expected types of NMR data that would be generated.
| NMR Technique | Information Provided for this compound |
| ¹H NMR | Chemical shifts and coupling constants of all protons. |
| ¹³C NMR | Chemical shifts of all unique carbon atoms. |
| ¹⁹F NMR | Chemical shift of the fluorine atom. |
| COSY | Connectivity of protons within the quinoline and benzyl rings. |
| HSQC | Direct one-bond correlations between protons and carbons. |
| HMBC | Long-range (2-3 bond) correlations between protons and carbons. |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method.
Molecular Weight Determination: HRMS, often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition of C₁₆H₁₁FINO.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the different structural motifs within the molecule. Expected fragmentation pathways for this compound might include the loss of the benzyl group, the iodine atom, or other characteristic cleavages of the quinoline ring system. This fragmentation data serves as a secondary confirmation of the proposed structure.
| Mass Spectrometry Technique | Information Provided for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecular ion and determination of the elemental formula. |
| Tandem Mass Spectrometry (MS/MS) | Structural information based on the fragmentation pattern of the molecular ion. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for providing a definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown.
The resulting crystal structure would offer precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the planarity of the quinoline ring system and the conformation of the benzyloxy group relative to the quinoline core. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as stacking or halogen bonding, would be elucidated. This detailed structural information is invaluable for understanding the molecule's physical properties and potential interactions in a biological or material context. Currently, there are no published crystal structures for this compound.
| Analytical Technique | Information Provided for this compound |
| X-ray Crystallography | Precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be used to monitor the elution of the compound. The purity of a sample is determined by the percentage of the total peak area that corresponds to the main product peak. A pure sample should ideally show a single sharp peak.
Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. Depending on the volatility and stability of this compound, GC could potentially be used for purity analysis. The compound would be vaporized and passed through a capillary column, with detection typically by a flame ionization detector (FID).
Reaction Monitoring: Both HPLC and GC, as well as Thin Layer Chromatography (TLC), can be used to monitor the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture over time, it is possible to observe the consumption of starting materials and the formation of the desired product.
| Chromatographic Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Assessment of final product purity and reaction monitoring. |
| Gas Chromatography (GC) | Potential for purity assessment if the compound is sufficiently volatile and thermally stable. |
Role As a Key Synthetic Intermediate in Complex Organic Chemistry
Precursor for the Construction of Structurally Diverse Quinoline-Based Architectures
The inherent reactivity of the distinct functional groups on the 8-(benzyloxy)-7-fluoro-5-iodoquinoline (B6273646) core allows for a range of chemical transformations, making it an ideal precursor for generating a library of structurally diverse quinoline-based molecules. The carbon-iodine bond at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including alkyl, alkenyl, and aryl groups, thereby facilitating the synthesis of novel quinoline (B57606) analogues.
For instance, the iodo group can readily participate in well-established reactions such as Suzuki, Stille, and Sonogashira couplings, providing access to compounds with tailored electronic and steric properties. Research on related diiodoquinolines has demonstrated that the 5-iodo position is generally more reactive than the 7-iodo position in palladium-catalyzed aminocarbonylation reactions, suggesting a degree of regioselectivity that can be exploited in synthetic design. researchgate.netuc.pt This differential reactivity allows for sequential functionalization, further expanding the diversity of accessible structures.
Furthermore, the benzyloxy group at the 8-position serves as a stable protecting group for the hydroxyl functionality. This group is robust under many reaction conditions used to modify the 5- and 7-positions. Crucially, it can be selectively removed later in a synthetic sequence, typically through catalytic hydrogenation, to unmask the 8-hydroxyquinoline (B1678124) core. This functionality is a well-known chelating motif and is prevalent in many biologically active molecules. The ability to deprotect this group at a late stage adds another layer of synthetic versatility.
Application in Convergent and Divergent Synthetic Strategies
The trifunctional nature of this compound makes it an exemplary building block for both convergent and divergent synthetic strategies.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, a variety of substituents can be introduced at the 5-position through parallel cross-coupling reactions. Subsequently, the benzyloxy group can be removed, and the resulting 8-hydroxyquinoline can be further functionalized. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound can lead to the discovery of analogues with improved potency, selectivity, or pharmacokinetic properties. The synthesis of various quinoline derivatives often involves the modification of a core quinoline structure. nih.gov
Integration into Multi-Step Total Synthesis Endeavors for Complex Molecules
The most prominent example of the integration of this compound into a multi-step total synthesis is in the industrial preparation of the anti-tuberculosis drug, Delamanid (formerly known as OPC-67683). nih.gov Delamanid is a complex molecule featuring a nitro-dihydro-imidazooxazole moiety linked to the quinoline core.
In the synthesis of Delamanid, this compound serves as a key precursor to the eastern half of the molecule. The synthesis of this intermediate itself is a multi-step process. The strategic placement of the iodo, fluoro, and benzyloxy groups is critical for the subsequent steps. The iodo group is ultimately transformed into the linkage point for the complex side chain. While the specifics of the industrial synthesis are often proprietary, the general synthetic strategies for Delamanid highlight the importance of this highly substituted quinoline intermediate. The development of new drugs like Delamanid for the treatment of resistant tuberculosis strains underscores the significance of such advanced synthetic intermediates. nih.gov
The utility of iodo-substituted quinolines is not limited to Delamanid. The carbon-iodine bond is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making iodoquinolines valuable intermediates in the synthesis of numerous complex organic molecules. nih.gov The principles demonstrated in the synthesis of Delamanid can be extended to the preparation of other complex, biologically active molecules built upon the quinoline framework.
Below is a table summarizing the key functionalities of this compound and their roles in organic synthesis:
| Functional Group | Position | Role in Synthesis |
| Iodo | 5 | Primary site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse substituents. |
| Fluoro | 7 | Influences the electronic properties of the quinoline ring; can be a site for further modification. |
| Benzyloxy | 8 | A robust protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to reveal the chelating 8-hydroxyquinoline core. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for the Compound
The synthesis of highly functionalized quinolines often relies on classical methods that may involve harsh conditions, multiple steps, and the generation of significant waste. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to 8-(benzyloxy)-7-fluoro-5-iodoquinoline (B6273646) and its derivatives.
Key areas for investigation include:
C-H Activation Strategies: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and less wasteful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Future work could focus on developing catalytic systems that can selectively introduce the iodo, fluoro, and benzyloxy groups onto a pre-formed quinoline (B57606) core through sequential C-H activation, thereby streamlining the synthesis. mdpi.comrsc.org
Metal-Free Synthesis: To circumvent the costs and potential toxicity associated with transition metal catalysts, exploring metal-free synthetic strategies is a promising avenue. acs.orgmdpi.com These methods often rely on catalysts like iodine or utilize tandem cyclization strategies to construct the quinoline ring system under milder conditions. acs.orgacs.org Developing a metal-free pathway to this compound would be a significant step towards a more sustainable chemical process.
Investigation of Unconventional Reactivity Patterns and Transformations
The specific arrangement of substituents in this compound offers opportunities to explore novel chemical transformations. The interplay between the electron-withdrawing fluorine atom, the versatile iodine atom, and the bulky benzyloxy group could lead to unique reactivity that deviates from simpler quinoline systems.
Future research could explore:
Exploiting the Iodo Group: The carbon-iodine bond is a versatile functional handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). A systematic investigation into the coupling of various partners at the C-5 position could generate a library of novel derivatives with diverse functionalities.
Reactivity of the Fluoro Group: While often considered relatively inert, the fluorine atom can participate in specific reactions, such as nucleophilic aromatic substitution (SNAr), particularly when activated by other groups on the ring. Investigating the conditions under which the fluorine at C-7 could be displaced would open up pathways to other 7-substituted analogues.
Directed C-H Functionalization: The existing substituents could be used as directing groups to control the regioselectivity of further functionalization on the quinoline core. For example, the nitrogen atom in the quinoline ring or the oxygen of the benzyloxy group could direct metal catalysts to activate specific C-H bonds, enabling the introduction of new functional groups at currently unsubstituted positions. This approach allows for the late-stage modification of the molecule, which is highly valuable for creating structural diversity. mdpi.comrsc.org
Exploration of Stereoselective Synthetic Pathways to Chiral Analogues
Chirality is a fundamental aspect of molecular science, with enantiomers of a compound often exhibiting distinct biological activities and material properties. The development of methods to synthesize chiral analogues of this compound is a compelling area for future research.
Promising approaches include:
Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can facilitate the enantioselective synthesis of quinoline derivatives. rsc.orgrsc.orgnih.govthieme-connect.com Research could focus on adapting existing asymmetric reactions, like the Povarov reaction or Diels-Alder reactions, to substrates that would lead to chiral versions of the target molecule. nih.govresearchgate.net
Central-to-Axial Chirality Conversion: A fascinating strategy involves the synthesis of a precursor with central chirality (a stereocenter), which is then converted into a product with axial chirality (atropisomerism) through a chemical transformation like oxidation. researchgate.net This two-step approach could provide access to novel, sterically hindered, and enantiomerically pure quinoline-based atropisomers that are difficult to synthesize directly. rsc.orgrsc.org
Dynamic Kinetic Resolution: This technique could be applied to resolve a racemic mixture of a chiral precursor, providing a single enantiomer in high yield. Investigating dynamic kinetic resolutions involving nucleophilic substitution reactions could be a viable path to enantioenriched derivatives. rsc.org
Application in Materials Science and Advanced Functional Molecules (excluding specific material properties or applications)
The unique electronic and structural features of this compound make it an attractive building block for the construction of more complex, functional molecules relevant to materials science. Quinolines are known to be integral components in functional materials and as ligands in organometallic catalysis. nih.govmdpi.com
Future directions in this area could involve:
Incorporation into π-Conjugated Systems: The quinoline ring is an electron-deficient aromatic system. By using the iodo-substituent as a handle for cross-coupling reactions, the molecule can be incorporated into larger, π-conjugated polymers or oligomers. The presence of the fluorine atom would be expected to modulate the electronic properties of such materials.
Development of Novel Ligands: The nitrogen atom of the quinoline ring and potentially the oxygen of the benzyloxy group can act as coordination sites for metal ions. By strategically modifying the molecule, it could be developed into a novel ligand for organometallic complexes. The electronic and steric environment created by the fluoro, iodo, and benzyloxy substituents could impart unique catalytic activities or photophysical properties to the resulting metal complexes.
Precursors for Heterocyclic Scaffolds: The compound could serve as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. Reactions that involve the functional groups on the quinoline ring could lead to the construction of novel polycyclic aromatic structures with potential utility as advanced molecular components.
Q & A
Q. What are the critical steps in synthesizing 8-(benzyloxy)-7-fluoro-5-iodoquinoline, and how do reaction conditions influence yield?
The synthesis involves sequential functionalization of the quinoline core:
- Benzyloxy introduction : Protection of the hydroxyl group at position 8 via benzylation under basic conditions (e.g., NaH in DMF) .
- Fluorination : Electrophilic substitution at position 7 using fluorinating agents like Selectfluor® or DAST .
- Iodination : Halogenation at position 5 via iodonium intermediates or metal-catalyzed reactions (e.g., Pd-mediated coupling) . Yield optimization requires precise stoichiometry, temperature control (e.g., 0°C for mCPBA-mediated oxidation ), and purification via column chromatography .
Q. How do the substituents (benzyloxy, fluoro, iodo) influence the compound’s reactivity and biological interactions?
- Benzyloxy group : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Fluorine : Electron-withdrawing effects stabilize the quinoline core and modulate electronic density for target binding (e.g., COMT inhibition) .
- Iodine : Heavy atom effect facilitates crystallography studies; its polarizability enhances halogen bonding in enzyme active sites .
Q. What analytical methods are recommended for characterizing this compound and verifying purity?
- Structural confirmation : and NMR to assign substituent positions .
- Mass spectrometry : HRMS for molecular weight validation (theoretical: 379.2 g/mol) .
- Purity assessment : HPLC with UV detection at 254 nm; residual solvents quantified via GC-MS .
Q. What strategies address solubility challenges in biological assays for this compound?
- Solvent selection : DMSO stock solutions (e.g., 10 mM) with dilution into aqueous buffers containing ≤1% DMSO .
- Formulation aids : Co-solvents (e.g., PEG-400) or liposomal encapsulation to improve dispersion .
- Sonication : Brief sonication (5–10 min) to disrupt aggregates in PBS .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during iodination to avoid byproducts?
- Catalyst screening : Pd(OAc) with ligands like Xantphos improves position 5 selectivity .
- Temperature modulation : Lower temperatures (e.g., 40°C) reduce radical side reactions during iodonium salt activation .
- In-situ monitoring : TLC or LC-MS to track reaction progress and terminate before over-halogenation .
Q. How to resolve contradictions in reported biological activity (e.g., COMT inhibition vs. antimicrobial effects)?
- Target profiling : Perform comparative enzyme assays (e.g., COMT IC vs. bacterial MIC) under standardized conditions .
- Structural analogs : Test derivatives lacking iodine or benzyloxy to isolate pharmacophore contributions .
- Off-target screening : Use proteome-wide platforms (e.g., thermal shift assays) to identify secondary targets .
Q. What methodologies assess the pharmacokinetic limitations of this compound?
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis to measure free fraction for dose adjustment .
- BBB permeability : Parallel artificial membrane permeability assay (PAMPA) with log correlation .
Q. How does the iodine atom facilitate interaction studies with metal ions or proteins?
- X-ray crystallography : Heavy atom enhances electron density maps for protein-ligand co-crystal structures .
- Fluorescence quenching : Iodine’s spin-orbit coupling quenches nearby fluorophores in Förster resonance energy transfer (FRET) assays .
Q. What synthetic routes enable selective replacement of the iodine substituent for SAR studies?
Q. How to validate contradictory data in solubility or stability studies?
- Orthogonal assays : Compare kinetic solubility (nephelometry) vs. thermodynamic solubility (shake-flask method) .
- Forced degradation : Expose to heat, light, or pH extremes to identify degradation pathways via LC-MS .
- Statistical rigor : Replicate experiments across ≥3 independent batches and apply ANOVA to assess variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
